molecular formula C14H8ClNOS B3073470 3-(1,3-Benzothiazol-2-YL)benzoyl chloride CAS No. 1017791-54-6

3-(1,3-Benzothiazol-2-YL)benzoyl chloride

Cat. No. B3073470
CAS RN: 1017791-54-6
M. Wt: 273.74 g/mol
InChI Key: IRXWMHBOINRNQT-UHFFFAOYSA-N
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Description

“3-(1,3-Benzothiazol-2-YL)benzoyl chloride” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They have been found to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .


Synthesis Analysis

The synthesis of benzothiazole derivatives, such as “3-(1,3-Benzothiazol-2-YL)benzoyl chloride”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . For instance, a series of N-(1, 3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide derivatives were synthesized using a simple and effective conventional technique .


Chemical Reactions Analysis

Benzothiazoles, including “3-(1,3-Benzothiazol-2-YL)benzoyl chloride”, can undergo a variety of chemical reactions. These include reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles . They can also react with 2-aminothiophenol and aldehydes in an air/DMSO oxidant system .

Mechanism of Action

While the specific mechanism of action for “3-(1,3-Benzothiazol-2-YL)benzoyl chloride” is not available, benzothiazole derivatives have been found to exhibit a wide range of biological activities. For instance, new benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNOS/c15-13(17)9-4-3-5-10(8-9)14-16-11-6-1-2-7-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXWMHBOINRNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Benzothiazol-2-YL)benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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